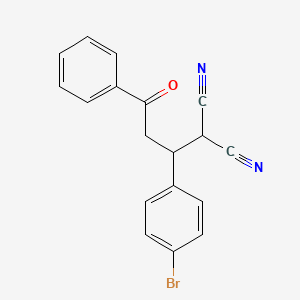
2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropyl)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropyl)malononitrile is an organic compound that features a bromophenyl group, a phenyl group, and a malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropyl)malononitrile typically involves the alkylation of malononitrile with α-bromoketones. One common method includes the reaction of malononitrile with phenacyl bromide in the presence of a base such as potassium hydroxide in ethanol at room temperature . The reaction proceeds through the formation of an intermediate, which undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropyl)malononitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Bases: Potassium hydroxide, sodium hydroxide.
Solvents: Ethanol, dimethylformamide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, condensation with aldehydes can yield substituted furans .
Applications De Recherche Scientifique
2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropyl)malononitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropyl)malononitrile involves its interaction with various molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromophenyl group studied for antimicrobial and anticancer activities.
2-Amino-4-benzoyl-5-(4-bromophenyl)furan-3-carbonitrile: Formed through similar synthetic routes and studied for its unique chemical properties.
Uniqueness
2-(1-(4-Bromophenyl)-3-oxo-3-phenylpropyl)malononitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
94360-07-3 |
|---|---|
Formule moléculaire |
C18H13BrN2O |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
2-[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C18H13BrN2O/c19-16-8-6-13(7-9-16)17(15(11-20)12-21)10-18(22)14-4-2-1-3-5-14/h1-9,15,17H,10H2 |
Clé InChI |
YVKUCXPWFSNDQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Br)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)






![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)
![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)

![(2E)-2-cyano-3-[5-(3-nitrophenyl)-2-furyl]-2-propenoic acid](/img/structure/B11988820.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
![9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11988833.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11988846.png)
